3-(1-Allyl-5-oxo-pyrrolidin-3-yl)-3-oxo-propionic acid methyl ester - 1229623-60-2

3-(1-Allyl-5-oxo-pyrrolidin-3-yl)-3-oxo-propionic acid methyl ester

Catalog Number: EVT-1683803
CAS Number: 1229623-60-2
Molecular Formula: C11H15NO4
Molecular Weight: 225.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Acortatarin A

Compound Description: Acortatarin A is a spiroalkaloid reported to have a bitter taste with a sensory threshold between 0.5 and 785 μmol/kg []. It is found in roasted garlic and formed through Maillard reactions involving glucose and S-allyl-l-cysteine during thermal processing [].

Pollenopyrroside A

Compound Description: Pollenopyrroside A is another spiroalkaloid identified in roasted garlic, known to elicit a bitter taste with a threshold ranging from 0.5 to 785 μmol/kg []. It is also generated through Maillard reactions during the thermal processing of garlic [].

Epi-acortatarin A

Compound Description: Epi-acortatarin A, a spiroalkaloid found in roasted garlic, exhibits a bitter taste with a sensory threshold between 0.5 and 785 μmol/kg []. It is formed through Maillard reactions involving glucose and S-allyl-l-cysteine during garlic's thermal processing [].

Xylapyrroside A

Compound Description: Xylapyrroside A, a spiroalkaloid identified in roasted garlic, is recognized for its bitter taste, with a sensory threshold falling between 0.5 and 785 μmol/kg []. It is a product of Maillard reactions occurring during the thermal processing of garlic [].

5-Hydroxymethyl-1-[(5-hydroxymethyl-2-furanyl)methyl]-1H-pyrrole-2-carbaldehyde

Compound Description: This compound is a novel Maillard reaction product formed during the low-moisture heating of glucose and S-allyl-l-cysteine []. Sensory analysis revealed it has a bitter taste with a threshold between 0.5 and 785 μmol/kg [].

3-(Allylthio)-2-(2-formyl-5-hydroxymethyl-1H-pyrrol-1-yl)propanoic acid

Compound Description: This is a novel Maillard reaction product identified in the model system of glucose and S-allyl-l-cysteine heated under low-moisture conditions []. This compound was found to lack intrinsic taste in water but possesses strong mouthfullness-enhancing activity ("kokumi") at concentrations exceeding 186 μmol/kg []. Notably, it was detected at a concentration of 793.7 μmol/kg in pan-fried garlic, suggesting its potential role in modulating taste in processed garlic [].

(4S)-4-(Allylthiomethyl)-3,4-dihydro-3-oxo-1H-pyrrolo[2,1-c][1,4]oxazine-6-carbaldehyde

Compound Description: This novel compound is a product of the Maillard reaction between glucose and S-allyl-l-cysteine when subjected to low-moisture heating []. Sensory studies have shown that this compound elicits a bitter taste, with a threshold concentration falling within the range of 0.5 to 785 μmol/kg [].

(2R)-3-(Allylthio)-2-[(4R)-4-(allylthiomethyl)-6-formyl-3-oxo-3,4-dihydropyrrolo-[1,2-a]pyrazin-2(1H)-yl]propanoic acid

Compound Description: This novel compound, a product of the Maillard reaction between glucose and S-allyl-l-cysteine under low-moisture heating, has been reported to elicit a bitter taste with a threshold concentration within the range of 0.5 to 785 μmol/kg [].

(2R)-3-(Allylthio)-2-((4S)-4-(allylthiomethyl)-6-formyl-3-oxo-3,4-dihydropyrrolo-[1,2-a]pyrazin-2(1H)-yl)propanoic acid

Compound Description: This novel compound is generated through the Maillard reaction when glucose and S-allyl-l-cysteine are subjected to low-moisture heating []. Sensory analysis has determined that it elicits a bitter taste, with a threshold concentration falling within the range of 0.5 to 785 μmol/kg [].

Properties

CAS Number

1229623-60-2

Product Name

3-(1-Allyl-5-oxo-pyrrolidin-3-yl)-3-oxo-propionic acid methyl ester

IUPAC Name

methyl 3-oxo-3-(5-oxo-1-prop-2-enylpyrrolidin-3-yl)propanoate

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

InChI

InChI=1S/C11H15NO4/c1-3-4-12-7-8(5-10(12)14)9(13)6-11(15)16-2/h3,8H,1,4-7H2,2H3

InChI Key

SWSSJIMWRYSQMF-UHFFFAOYSA-N

SMILES

COC(=O)CC(=O)C1CC(=O)N(C1)CC=C

Canonical SMILES

COC(=O)CC(=O)C1CC(=O)N(C1)CC=C

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